3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common approach is to use a quinoline derivative as the starting material, which undergoes sulfonylation with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinolone ring.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties due to its quinolone core.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it more effective.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-(2,4-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)22-9-8-16(2)12-17(22)3)24(28)18-13-19(25)21(14-20(18)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWDIASHGBAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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